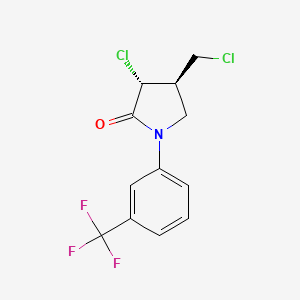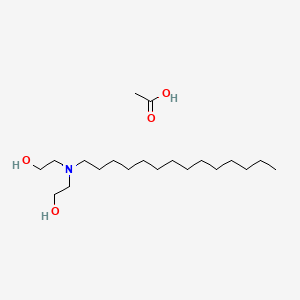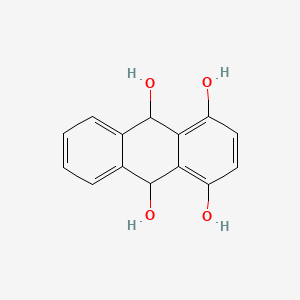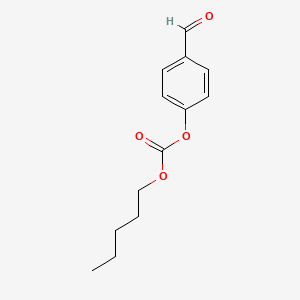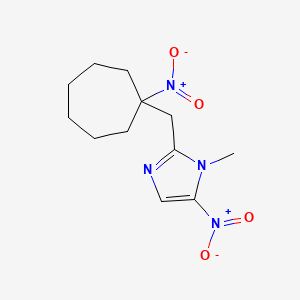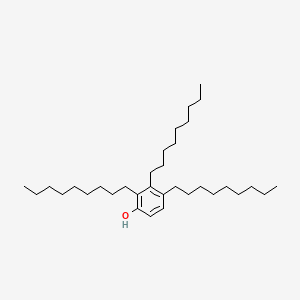
Trinonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinonylphenol is a chemical compound belonging to the alkylphenol family. It is characterized by the presence of three nonyl groups attached to a phenol ring. Alkylphenols, including this compound, are known for their use in various industrial applications due to their surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trinonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with nonene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Purification: The reaction mixture is purified using techniques like distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Trinonylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Trinonylphenol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its interactions with biological systems and potential therapeutic applications.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of trinonylphenol involves its interaction with cellular receptors and enzymes. It can mimic or interfere with natural hormones, leading to endocrine disruption. The compound binds to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol: A widely studied alkylphenol with similar properties but fewer nonyl groups.
Octylphenol: Another alkylphenol with eight carbon atoms in the alkyl chain.
Dodecylphenol: An alkylphenol with a longer alkyl chain compared to trinonylphenol.
Uniqueness
This compound is unique due to the presence of three nonyl groups, which enhance its surfactant properties and make it more effective in certain industrial applications compared to its counterparts .
Propriétés
Numéro CAS |
28652-08-6 |
|---|---|
Formule moléculaire |
C33H60O |
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
2,3,4-tri(nonyl)phenol |
InChI |
InChI=1S/C33H60O/c1-4-7-10-13-16-19-22-25-30-28-29-33(34)32(27-24-21-18-15-12-9-6-3)31(30)26-23-20-17-14-11-8-5-2/h28-29,34H,4-27H2,1-3H3 |
Clé InChI |
RBPAPQWTNWGCGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=C(C=C1)O)CCCCCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


